1-Acetyl-N-cyclohexyl-4-piperidinecarboxamide is a synthetic organic compound that acts as a potent and selective cyclin-dependent kinase 2 (CDK2) inhibitor []. It belongs to the class of N-acyl-2-aminothiazoles, characterized by a non-aromatic acyl side chain containing a basic amine []. This compound has garnered significant interest in scientific research, particularly in the field of oncology, due to its antitumor activity [].
While the provided abstracts don't delve into the specific synthesis of 1-acetyl-N-cyclohexyl-4-piperidinecarboxamide, they allude to a general approach for synthesizing N-acyl-2-aminothiazoles with non-aromatic acyl side chains []. This approach likely involves reacting a 2-aminothiazole derivative with an appropriately substituted acyl chloride or carboxylic acid, followed by purification steps to isolate the desired product.
1-Acetyl-N-cyclohexyl-4-piperidinecarboxamide functions as an ATP-competitive inhibitor of CDK2 []. This means it competes with ATP for binding to the active site of CDK2, thereby inhibiting its enzymatic activity. CDK2 plays a crucial role in cell cycle progression, and its inhibition disrupts the cell cycle, leading to antiproliferative effects in tumor cells [].
The primary application of 1-acetyl-N-cyclohexyl-4-piperidinecarboxamide lies in its potential as an antitumor agent []. Its potent and selective inhibition of CDK2 translates to significant antiproliferative activity against various cancer cell lines, including A2780 human ovarian carcinoma cells []. Preclinical studies in mice have demonstrated its efficacy in both ip/ip P388 murine tumor models and s.c./i.p. A2780 human ovarian carcinoma xenograft models []. These promising results have led to the selection of 1-acetyl-N-cyclohexyl-4-piperidinecarboxamide (under the designation BMS-387032) for Phase 1 human clinical trials as an anticancer therapeutic [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8